Copper chloride oxide, hydrate

Description

Nomenclature and Chemical Identity in Scholarly Contexts

The nomenclature of copper chloride oxide, hydrate (B1144303) can be complex due to its various forms and historical naming conventions. The most common chemical formula is Cu₂(OH)₃Cl, which represents dicopper chloride trihydroxide. wikipedia.orgontosight.ai This compound is also known by several other names in scientific literature, including tribasic copper chloride (TBCC), copper trihydroxyl chloride, and copper hydroxychloride. wikipedia.orgbcpcpesticidecompendium.org The CAS Registry Number for copper chloride oxide, hydrate is 1332-40-7. lgcstandards.comepa.govechemportal.org

The compound exists in several polymorphic forms, which are minerals with the same chemical formula but different crystal structures. The four known polymorphs are atacamite, paratacamite, clinoatacamite, and botallackite. wikipedia.org Atacamite possesses an orthorhombic crystal system, paratacamite is rhombohedral, and both clinoatacamite and botallackite are monoclinic. rruff.infowikipedia.orgiucr.org It is important to note that while paratacamite is often discussed alongside the other polymorphs, it is now understood to require partial substitution of copper with other divalent cations like zinc or nickel to stabilize its rhombohedral structure at ambient temperatures. rruff.infomindat.org

Table 1: Chemical Identity of Copper Chloride Oxide Hydrate

| Identifier | Value |

| Systematic Name | This compound |

| Common Names | Basic copper chloride, Dicopper chloride trihydroxide, Tribasic copper chloride (TBCC), Copper trihydroxyl chloride, Copper hydroxychloride |

| CAS Number | 1332-40-7 lgcstandards.comepa.govechemportal.org |

| Molecular Formula | Cu₂(OH)₃Cl wikipedia.orgontosight.ai |

| Molecular Weight | 213.567 g/mol lgcstandards.com |

Historical Context of Research on Basic Copper Chlorides and Related Hydrates

The scientific examination of basic copper chlorides dates back to the early 19th century with the analysis of corrosion products on ancient bronze artifacts. culturalheritage.org In 1826, Humphry Davy identified "submuriate of copper," likely atacamite or paratacamite, on a bronze helmet. culturalheritage.org The mineral atacamite was formally named in 1802 by Dmitri de Gallitzin after its discovery in the Atacama Desert of Chile. wikipedia.orgmineralexpert.org

Initially, basic copper chloride was believed to be a single mineral. However, the discovery of botallackite in 1865 and paratacamite in 1873 revealed the existence of polymorphs. celestialearthminerals.com The distinct crystal structures of these polymorphs were later confirmed in 1926 using X-ray diffraction methods. celestialearthminerals.com More recently, in 1996, clinoatacamite was identified as the fourth polymorph. wikipedia.org

Research in the 20th century further elucidated the conditions under which these different forms are created. Studies on the corrosion of copper and bronze, often termed "bronze disease," have been a significant driver of this research, revealing the role of cuprous chloride (nantokite) as a precursor to the formation of the more stable basic copper chlorides. culturalheritage.org The synthesis of these compounds in the laboratory has also been a key area of investigation, with studies focusing on controlling factors like temperature and pH to produce specific polymorphs. researchgate.net

Fundamental Chemical Principles Governing Copper Chloride Oxide Hydrate Reactivity

The reactivity of this compound is largely dictated by the principles of coordination chemistry and solid-state transformations. The copper(II) ions in the crystal lattice typically exhibit a distorted octahedral coordination geometry, bonding with both hydroxide (B78521) (OH⁻) and chloride (Cl⁻) ions. iucr.orgiucr.org This coordination environment is a consequence of the Jahn-Teller effect, which is common for octahedral Cu(II) complexes.

The formation of the different polymorphs is a delicate interplay of thermodynamics and kinetics. Botallackite is generally considered the least stable polymorph, while clinoatacamite is thought to be the most stable at ambient temperatures. arizona.eduwikipedia.org The transformation between these phases can be influenced by factors such as temperature, pH, and the presence of other ions in solution. For instance, the presence of zinc or nickel ions is known to stabilize the paratacamite structure. rruff.info

The synthesis of this compound can be achieved through several methods. One common industrial method involves the air oxidation of a copper(I) chloride (CuCl) solution in brine. wikipedia.orgatamanchemicals.com Another approach is the neutralization of a copper(II) chloride (CuCl₂) solution with a base like sodium hydroxide or ammonia (B1221849). wikipedia.org The specific conditions of the reaction, including temperature, pH, and the rate of addition of reactants, determine which polymorph is preferentially formed. researchgate.net The compound is sparingly soluble in water but will dissolve in acids and ammonia solutions. ontosight.ai

The thermal decomposition of this compound is also a key aspect of its chemical behavior. Upon heating, it will decompose, though the exact products and decomposition temperature can vary depending on the specific polymorph and the heating conditions.

Structure

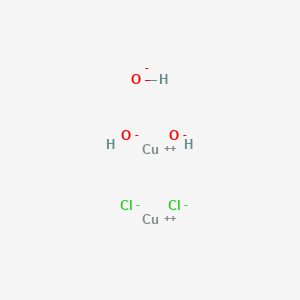

2D Structure

Properties

IUPAC Name |

dicopper;dichloride;trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2Cu.3H2O/h2*1H;;;3*1H2/q;;2*+2;;;/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOSXJRGXIJOHG-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Cl-].[Cl-].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Cu2H3O3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332-40-7 | |

| Record name | Copper oxychloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper chloride oxide, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Reaction Pathways

Solution-Phase Synthetic Routes

Solution-phase synthesis is the most common approach for producing copper chloride oxide, hydrate (B1144303), offering excellent control over reaction conditions and product morphology. These methods involve the precipitation of the compound from aqueous solutions of copper precursors.

Hydrolysis of Copper(II) Chloride Precursors

One of the direct methods for synthesizing copper chloride oxide, hydrate is through the partial hydrolysis of copper(II) chloride (CuCl₂). In this process, an aqueous solution of copper(II) chloride is treated with water at moderate temperatures. The reaction leads to the precipitation of dicopper chloride trihydroxide, with hydrochloric acid (HCl) as a by-product. atamanchemicals.com

This reaction is an equilibrium process, and the removal of the hydrochloric acid formed is crucial to drive the reaction towards the product side and achieve a high yield. Industrially, this is often managed by controlling the pH of the reaction mixture.

A study on the thermolysis section of the Cu-Cl thermochemical cycle provides insight into a related hydrolysis reaction where CuCl₂ powder is reacted with water vapor at elevated temperatures (e.g., 360 °C) to obtain a solid hydrolysate product, which is a form of copper oxychloride. acs.org

Controlled Precipitation Techniques

Controlled precipitation is a versatile and widely used method for the synthesis of this compound. This technique involves the reaction of a soluble copper salt with a base in a controlled manner to precipitate the desired compound.

A common industrial method involves treating a copper(II) chloride solution with a base, such as sodium hydroxide (B78521) (NaOH), to induce precipitation. theasengineers.com The process begins with the formation of copper hydroxide, which then reacts with the remaining copper chloride in the solution to form the final product. theasengineers.com The stoichiometry and reaction conditions, particularly pH and temperature, are critical parameters that must be carefully controlled to ensure the formation of the desired crystalline phase and particle size. atamanchemicals.com

Another approach involves the slow and careful addition of a dilute solution of a base like sodium bicarbonate, ammonia (B1221849), or sodium hydroxide to an acidic solution of copper(II) chloride. sciencemadness.org It is important to perform this addition without vigorous stirring to prevent the dissolution of the product in the localized acidic medium. sciencemadness.org

The synthesis can also start from different copper salts. For instance, copper(II) sulfate (B86663) (CuSO₄) can be reacted with a chloride source, such as sodium chloride (NaCl), in the presence of an alkaline agent like calcium hydroxide (Ca(OH)₂). atamanchemicals.com This leads to the precipitation of copper oxychloride along with by-products like calcium sulfate.

A detailed study demonstrated the synthesis of copper oxychloride from a leachate containing copper. The process involved precipitating copper hydroxide [Cu(OH)₂] by raising the pH to 6.5 with sodium hydroxide. The resulting precipitate was then re-solubilized with hydrochloric acid, and the pH was subsequently raised to 7.0 to precipitate the copper oxychloride. cetem.gov.br

| Precursors | Base/Reagent | Key Conditions | Reference |

| Copper(II) chloride (CuCl₂) | Sodium hydroxide (NaOH) | Molar ratio of CuCl₂ to NaOH is 1:0.1-3. | google.com |

| Copper(II) chloride (CuCl₂) | Copper hydroxide (Cu(OH)₂) | Molar ratio of Cu(OH)₂ to CuCl₂ is 2.5-3.5:1, Temperature: 80-160 °C, pH: 4-9. | google.com |

| Copper(II) chloride (CuCl₂) | Sodium bicarbonate, Ammonia, or Sodium hydroxide | Slow addition to an acidic solution without stirring. | sciencemadness.org |

| Copper(II) sulfate (CuSO₄), Sodium chloride (NaCl) | Calcium hydroxide (Ca(OH)₂) | Precipitation reaction in an aqueous medium. | atamanchemicals.com |

| Copper hydroxide (Cu(OH)₂), Hydrochloric acid (HCl) | Sodium hydroxide (NaOH) | Re-solubilization of Cu(OH)₂ followed by precipitation at pH 7.0. | cetem.gov.br |

Green Chemistry Approaches to Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly methods for chemical synthesis. For this compound, this includes the use of less hazardous reactants and more efficient reaction conditions.

One such method involves the aeration of copper metal in an acidic solution of sodium chloride. jcsp.org.pk This process is reported to be faster than similar methods that involve aeration in either acidic solution or sodium chloride solution alone. jcsp.org.pk The reaction proceeds by the oxidation of copper in the presence of chloride and hydrogen ions, followed by precipitation of the copper oxychloride. This method utilizes elemental copper, which can be sourced from scrap or waste materials, adding to its green credentials. google.com

Another green approach is the air oxidation of a cuprous chloride (CuCl) solution. atamanchemicals.com The cuprous chloride solution is typically prepared by the reduction of a copper(II) chloride solution over copper metal. The resulting CuCl solution is then heated to between 60-90 °C and aerated to facilitate both oxidation and hydrolysis, leading to the formation of fine particles of copper oxychloride suitable for agricultural use. atamanchemicals.com

Solid-State Synthetic Routes

Solid-state synthesis methods, while less common than solution-phase routes for this particular compound, offer alternative pathways that can be advantageous in certain contexts, such as producing materials with specific crystalline structures or avoiding the use of solvents.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions in the solid state. This technique can lead to the formation of novel phases and can be more environmentally friendly due to the reduced use of solvents. However, based on the available research, specific mechanochemical routes for the synthesis of this compound are not well-documented. Further research may be required to explore the feasibility of this approach for the targeted synthesis of this compound.

Thermal Decomposition Pathways of Precursors

The synthesis of this compound can be completed through the thermal treatment of a precursor. The final drying step in many solution-phase syntheses is a form of thermal treatment that removes water and can induce crystallization. theasengineers.com

The thermal stability of this compound itself has been studied, providing insights into its formation and decomposition. The thermal decomposition of γ-Cu₂(OH)₃Cl is highly dependent on the atmosphere and heating rate. scribd.com

In air or nitrogen: At low heating rates, it decomposes to form cuprous oxide (Cu₂O) as the final product. The temperature at which this occurs is dependent on the partial pressure of oxygen. scribd.com

Under high vacuum: Decomposition can yield metallic copper at relatively low temperatures. scribd.com

Specialized Synthetic Approaches

Specialized synthetic approaches for this compound, often focus on controlling the material's physical properties, such as particle size, morphology, and purity, for specific applications. These methods range from the precise construction of nanomaterials to the optimization of large-scale industrial production.

Template-Assisted Growth of Nanostructures

Template-assisted synthesis is a sophisticated method used to control the size, shape, and structure of nanomaterials. In this approach, a templating agent—such as a surfactant or polymer—acts as a scaffold or structure-directing agent to guide the growth of the desired nanostructures. frontiersin.orgmdpi.com

The process typically involves dissolving a copper precursor, like copper chloride dihydrate (CuCl₂·2H₂O), in a solution containing the template. frontiersin.org The template molecules self-assemble into specific structures, such as micelles, which are spherical structures with a hydrophilic (water-attracting) shell and a hydrophobic (water-repelling) core. frontiersin.org These micelles can localize the copper ions, influencing the nucleation and growth process of the copper oxide nanostructures. mdpi.com By altering the surface interactions and deposition kinetics, templates can enhance the nucleation rate while preventing the random aggregation of atoms. mdpi.com

Commonly used templates for the synthesis of copper-based nanostructures include:

Polyvinylpyrrolidone (PVP) frontiersin.org

Sodium Dodecyl Sulfate (SDS) frontiersin.orgmdpi.com

Pluronic P123 and F127 frontiersin.org

The choice of template significantly impacts the final product's characteristics. For instance, studies on copper oxide (CuO) nanostructures have shown that using PVP and SDS as templates can lead to smaller particle sizes and a higher concentration of oxygen vacancy defects. frontiersin.org The template-assisted method provides a controlled pathway to produce nanostructures with tailored properties for applications in catalysis and electronics. frontiersin.orgresearchgate.net After the nanostructure is formed, the template is typically removed through processes like calcination. frontiersin.org

| Template Agent | Copper Precursor | Synthesis Method | Observed Effect | Reference |

|---|---|---|---|---|

| Polyvinylpyrrolidone (PVP) | CuCl₂·2H₂O | Hydrothermal Synthesis | Resulted in smaller particle sizes and higher concentration of oxygen vacancy defects in CuO. | frontiersin.org |

| Sodium Dodecyl Sulfate (SDS) | CuCl₂·2H₂O | Hydrothermal Synthesis | Led to smaller particle sizes and higher concentration of oxygen vacancy defects in CuO. | frontiersin.org |

| Sodium Dodecyl Sulfate (SDS) | CuCl₂ | Electrodeposition | Micelles act as soft templates, guiding the controlled development of copper nanostructures. | mdpi.com |

| Pluronic F127 | CuCl₂·2H₂O | Hydrothermal Synthesis | Used to regulate particle size and oxygen vacancy in CuO nanostructures. | frontiersin.org |

| Pluronic P123 | CuCl₂·2H₂O | Hydrothermal Synthesis | Used to regulate particle size and oxygen vacancy in CuO nanostructures. | frontiersin.org |

Electrochemical Synthesis Methods

Electrochemical synthesis offers a versatile and controlled route for producing copper chloride oxide and related copper nanostructures. This method relies on driving chemical reactions by applying an electric potential between electrodes in an electrolyte solution. rsc.orgscholasticahq.com

One common electrochemical approach is the electrolysis of an aqueous sodium chloride (NaCl) solution using a copper anode and a graphite cathode. scholasticahq.com When voltage is applied, the copper anode partially dissolves, producing both cuprous (Cu⁺) and cupric (Cu²⁺) ions. In the presence of chloride ions from the NaCl solution, the Cu⁺ ions react and precipitate out of the solution as copper(I) chloride (CuCl), a precursor for copper chloride oxide hydrates. scholasticahq.com

Key parameters that can be controlled in electrochemical synthesis include:

Applied Voltage/Potential: The applied potential influences the rate of reaction and the morphology of the deposited material. mdpi.comscholasticahq.com

Electrolyte Composition: The concentration of reactants, such as chloride ions, affects the product formation. scholasticahq.com

pH of the Electrolyte: The pH can determine which copper species (e.g., Cu₂O or Cu) is predominantly formed. researchgate.net

Temperature: Reaction temperature can affect nucleation and growth kinetics. rsc.org

Chronoamperometry and cyclic voltammetry are techniques used to study the nucleation and growth mechanisms during electrodeposition. rsc.org Research suggests that the deposition of copper often follows a progressive nucleation and three-dimensional growth pattern controlled by diffusion. rsc.org This method allows for the synthesis of various nanostructures, including nanoparticles and nanowires, by using precursors like cuprous oxide (Cu₂O) dissolved in specialized solvents such as deep eutectic solvents. researchgate.netrsc.org

| Parameter | Description | Effect on Synthesis | Reference |

|---|---|---|---|

| Applied Voltage | The electric potential difference applied between the anode and cathode. | Controls the rate of copper dissolution and deposition; influences product morphology. | mdpi.comscholasticahq.com |

| Electrolyte | Solution containing ions, e.g., aqueous NaCl or CuCl₂. | Provides the necessary ions (e.g., Cl⁻) for the reaction to form the desired copper chloride compound. | mdpi.comscholasticahq.com |

| Electrodes | Conductive materials (e.g., Copper anode, Graphite or Nickel cathode). | The copper anode serves as the source of copper ions for the reaction. | rsc.orgscholasticahq.com |

| pH | Acidity or basicity of the electrolyte. | Can control the specific copper oxide or chloride species that is synthesized. | researchgate.net |

Industrial Scale Synthesis Processes and Optimizations

On an industrial scale, this compound, often referred to as basic copper chloride or copper oxychloride, is produced through processes optimized for cost-effectiveness, purity, and continuous production. patsnap.com

A primary industrial method involves a two-step process:

Formation of Copper Chloride: A copper source, such as copper scrap, is reacted with hydrochloric acid (HCl). expertmarketresearch.comtheasengineers.com This reaction dissolves the copper and forms a copper(II) chloride (CuCl₂) solution. expertmarketresearch.com To facilitate this, the mixture is often heated. expertmarketresearch.comgoogle.com

After precipitation, the product is filtered to remove impurities, washed, and dried to obtain a high-purity final product. patsnap.comtheasengineers.com

Optimizations in industrial processes focus on several key areas:

Raw Material Sourcing: Utilizing waste materials as a copper source is a significant optimization. This includes using acidic copper chloride solutions generated from printed circuit board (PCB) manufacturing or acidic etching waste solutions. patsnap.comexpertmarketresearch.com This approach not only reduces costs but also addresses environmental concerns by recycling industrial waste.

Process Control: Precise control over reaction parameters such as pH, temperature, and pressure is crucial for producing basic copper chloride with the desired particle size and purity. patsnap.comgoogle.com For example, one patented method involves reacting copper hydroxide slurry with a copper chloride solution at temperatures between 80-160°C and a pH of 4-9. google.com

Continuous Production: Advanced methods have been developed to allow for continuous production, which improves efficiency and reduces operational costs compared to batch processing. patsnap.com

By-product Utilization: Some processes are designed to recover and utilize by-products. For instance, in hydrometallurgical approaches using leachates from copper sulfide (B99878) minerals, other valuable compounds like iron oxides can be synthesized alongside copper oxychloride. cetem.gov.br

These industrial methods aim to produce a stable, free-flowing product that meets the stringent quality standards required for its various applications. theasengineers.com

Advanced Structural Elucidation and Crystallography

Crystalline Polymorphs and Mineralogical Studies

Copper(II) trihydroxychloride (Cu₂(OH)₃Cl) is a compound known to exist in several distinct crystalline forms, or polymorphs. rruff.infochemistrylearner.com These polymorphs share the same chemical formula but differ in their crystal structure, leading to different physical properties. The most well-documented of these are atacamite, paratacamite, and botallackite. rruff.info

Atacamite and paratacamite are the most common naturally occurring polymorphs of Cu₂(OH)₃Cl. rruff.info Mineralogical studies distinguish them primarily by their crystal systems: atacamite possesses an orthorhombic crystal structure, while paratacamite is rhombohedral. rruff.infomineralexpert.org

The conditions under which these minerals form are a key determinant of which polymorph crystallizes. The formation of atacamite is favored in solutions where the concentration of the CuCl⁺ complex is significant, which typically occurs at higher concentrations of copper(II) chloride. rruff.info Conversely, paratacamite tends to form from solutions with lower solute concentrations, where the hydrated copper(II) ion is the predominant species. rruff.info Although atacamite may be more stable at room temperature, paratacamite is generally considered the thermodynamically stable phase at ambient and higher temperatures. rruff.inforruff.info

Table 1: Comparison of Atacamite and Paratacamite Crystal Systems

| Feature | Atacamite | Paratacamite |

|---|---|---|

| Crystal System | Orthorhombic | Rhombohedral (Trigonal) |

| Common Habit | Slender prismatic crystals | Rhombohedral crystals, granular |

| Formation Condition | Higher CuCl₂ concentrations | Lower CuCl₂ concentrations |

| Thermodynamic Stability | May be more stable at room temp | Generally more stable phase |

This table is based on data from references rruff.info, mineralexpert.org, rruff.info, and arizona.edu.

Botallackite, the monoclinic polymorph of Cu₂(OH)₃Cl, is considerably rarer in nature than atacamite and paratacamite. rruff.info Extensive research has identified its crucial role as a key intermediate in the formation of the more stable polymorphs. rruff.inforesearchgate.net Under many synthesis conditions, botallackite is the first phase to crystallize from solution. rruff.infoarizona.edu

This metastable phase subsequently undergoes recrystallization to either atacamite or paratacamite. researchgate.net The specific outcome of this transformation is highly dependent on the precise chemical environment, particularly the concentration of aqueous copper(II) ions. rruff.infoarizona.edu At low Cu²⁺ concentrations, botallackite tends to recrystallize into paratacamite, whereas intermediate concentrations favor the formation of atacamite. arizona.edu This sequential crystallization highlights the kinetic factors that govern the formation of these mineral phases, where the initial product is not necessarily the most thermodynamically stable one. rruff.info

Single Crystal X-ray Diffraction Analysis

Through single-crystal XRD analysis, the exact coordinates of each copper, chlorine, oxygen, and hydrogen atom within the unit cell of a crystal can be determined. This information allows for the precise calculation of interatomic distances (bond lengths) and the angles between chemical bonds. up.ac.za These parameters are fundamental to describing the molecule's geometry and understanding the nature of the chemical bonding within the crystal. materialsproject.orgmaterialsproject.org

Table 2: Representative Bond Parameters in Copper Chloride Compounds

| Bond | Bond Length (Å) | Bond Angle | Angle (°) |

|---|---|---|---|

| Cu–O | 1.9035 | O1–Cu1–Cl1 | 83.19 |

| Cu–Cl | 2.28 - 2.99 | Cl1–Cu1–Cl2 | 120.18 |

Note: This table presents example data from related copper(II) chloride coordination compounds to illustrate the types of parameters determined. Data is sourced from references up.ac.za and materialsproject.org.

The arrangement of ligands (in this case, hydroxide (B78521) and chloride ions) around the central copper(II) ions defines the coordination geometry. For Cu(II), which has a d⁹ electron configuration, the preferred geometries are typically square planar or octahedral. bris.ac.uk In many copper chloride oxide hydrate (B1144303) structures, the copper centers exhibit a distorted octahedral geometry. bris.ac.uk This distortion is often a result of the Jahn-Teller effect, which causes an elongation of the axial bonds relative to the equatorial bonds in an octahedral complex. bris.ac.uk The flexibility in copper's coordination number, which can range from 2 to 8, allows for the formation of the varied and complex structures seen in the different polymorphs. bris.ac.uk The analysis of this geometry is critical for understanding the electronic properties and reactivity of the compound.

Powder X-ray Diffraction for Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is an essential technique for the identification and characterization of the various polymorphs of copper chloride oxide, hydrate, such as atacamite, paratacamite, botallackite, and clinoatacamite. Each polymorph possesses a unique crystal structure, resulting in a distinct diffraction pattern that serves as a fingerprint for phase identification.

The analysis of PXRD patterns allows for the determination of the crystal system and unit cell parameters. For instance, clinoatacamite has been identified as having a monoclinic crystal structure with the space group P2₁/n. researchgate.net Detailed structural refinements from diffraction data have established its cell parameters, providing a fundamental basis for understanding its atomic arrangement. arizona.edu Similarly, atacamite is known to have an orthorhombic crystal system. mineralexpert.orgarizona.edu

Research has shown that different synthesis conditions or environmental factors can lead to the formation of different polymorphs. For example, botallackite is often the first phase to crystallize and can subsequently recrystallize into the more stable forms of atacamite or paratacamite depending on the reaction conditions. rruff.infoarizona.edu PXRD is the primary tool used to track these phase transformations and to assess the crystallinity of the resulting material. The sharpness and intensity of the diffraction peaks provide information about the degree of crystalline order; well-defined, sharp peaks are indicative of a highly crystalline material, whereas broad peaks suggest smaller crystallite sizes or a more disordered structure, often seen in nanoparticles. researchgate.net

The identification of paratacamite (γ-Cu₂(OH)₃Cl) from the conversion of aged and oxidized copper nanoparticles in acidic media has been confirmed using powder X-ray diffraction. rsc.orgresearchgate.net The resulting diffraction patterns are matched with standard diffraction data, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS), to confirm the phase. For example, synthesized paratacamite has been shown to match JCPDS card no. 87-0679. researchgate.net

Table 1: Crystallographic Data for Select this compound Polymorphs

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|

| Atacamite | Orthorhombic | Pnam | 6.030 | 9.120 | 6.865 | 90 |

| Botallackite | Monoclinic | P2₁/m | 5.717 | 6.126 | 5.636 | 93.07 |

| Clinoatacamite | Monoclinic | P2₁/n | 6.144 | 6.805 | 9.112 | 99.55 |

| Paratacamite | Trigonal | - | - | - | - | - |

Microscopic and Nanostructural Investigations

Microscopy techniques are vital for understanding the external morphology and internal structure of copper chloride oxide, hydrates from the micro- to the nanoscale.

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology of this compound crystals and aggregates. SEM analysis reveals detailed information about the size, shape, and arrangement of these materials.

Studies on naturally occurring atacamite and paratacamite from locations like Somma-Vesuvius have utilized SEM to characterize their morphology. Atacamite has been observed to form well-crystallized clusters, as well as compact masses covering lava surfaces. researchgate.net The technique, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), also allows for elemental analysis of the observed features. For example, SEM-EDS has been used to identify atacamite in the green layers of paint samples by mapping the distribution of copper (Cu) and chlorine (Cl). mdpi.com

Synthetic routes to produce these compounds also rely on SEM for morphological characterization. For instance, the synthesis of copper hydroxychloride can yield octahedral crystals with smooth surfaces and regular shapes, with lengths in the range of 1 to 2 µm, as observed by SEM. google.com The morphology of the synthesized particles, such as the transformation from cubic to spherical shapes, can be controlled by varying reaction parameters and subsequently visualized using SEM. researchgate.net

Table 2: Observed Morphologies of Copper Chloride Oxide, Hydrates via SEM

| Polymorph | Observed Morphology | Typical Size |

|---|---|---|

| Atacamite | Well-crystallized clusters, compact masses | ~100 µm thickness for masses |

| Paratacamite | Tiny euhedral crystals | Micrometer scale |

| Synthetic Copper Hydroxychloride | Octahedrons with smooth surfaces | 1 - 2 µm |

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, making it an indispensable tool for characterizing the nanostructural features of copper chloride oxide, hydrates, particularly in nanoparticle form. TEM can reveal information about particle size, size distribution, shape, and the state of aggregation. azonano.com

The formation of paratacamite nanoparticles and nanostructured aggregates through the conversion of copper-based nanoparticles has been extensively studied using TEM. rsc.orgresearchgate.net These investigations show that the initial copper nanoparticles can transform into rectangular nanostructured aggregates of paratacamite. researchgate.net By controlling synthesis parameters, such as reactant concentration, the size of the resulting paratacamite nanoparticles can be manipulated. researchgate.net

TEM analysis is crucial for understanding the core-shell structures that can form, for instance, during the oxidation of copper nanoparticles. researchgate.net It allows for direct visualization of the size and morphology of the nanoparticles, which is often in the range of tens of nanometers. ajprd.com

High-Resolution Transmission Electron Microscopy (HRTEM) extends the capabilities of conventional TEM to the atomic scale, enabling the direct visualization of crystal lattices. This powerful technique is used to analyze the crystallinity and identify structural defects within individual nanoparticles or crystals.

In the context of copper chloride oxide, hydrates, HRTEM can be used to examine the atomic planes within a single nanoparticle. The resulting lattice-fringe images provide information about the crystallographic orientation and the spacing between atomic planes. youtube.com By performing a Fast Fourier Transform (FFT) on the HRTEM image, a diffraction pattern can be generated from a single nanoparticle, which helps in confirming its crystal structure and phase. researchgate.net

Studies on various copper-based nanoparticles have demonstrated the utility of HRTEM in confirming their crystalline nature. For example, HRTEM imaging has shown that nanoparticles can have a single crystalline core. researchgate.net This level of detailed structural analysis is critical for understanding the fundamental properties of these materials and for establishing structure-property relationships.

Spectroscopic and Spectrochemical Characterization

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the chemical bonds and functional groups present in copper chloride oxide, hydrate (B1144303). Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy reveal the vibrational modes of the molecule, which are characteristic of its structure and composition.

FTIR spectroscopy of copper chloride oxide, hydrate polymorphs, particularly atacamite, reveals distinct absorption bands corresponding to the vibrational modes of its constituent chemical bonds. The high-intensity infrared bands observed in the region of 3324–3438 cm⁻¹ are attributed to the stretching vibrations of the O-H groups. dergipark.org.trmdpi.com The presence of multiple bands in this region suggests different Cu-O bond lengths within the crystal structure. dergipark.org.tr

Bands related to the bending vibrations of O-H are typically observed around 1631–1644 cm⁻¹. dergipark.org.tr The region between 819 cm⁻¹ and 984 cm⁻¹ is associated with the deformation vibrations of the Cu-O-H bond. mdpi.com Specifically, distinct infrared bands have been identified at 983, 948, 918, 894, and 846 cm⁻¹, which are influenced by interactions between Cu-O-H and O-H···Cl groups. dergipark.org.tr Intense bands appearing below 820 cm⁻¹ are assigned to the Cu-O stretching vibrational modes. dergipark.org.tr Additionally, bands in the 440 to 591 cm⁻¹ range are assigned to the stretching of Cu-Cl and Cu-O bonds. mdpi.com

FTIR analysis has been effectively used to distinguish between different polymorphs. For instance, in paratacamite, infrared bands have been observed at 1099, 1003, 862, 751, and 666 cm⁻¹, while clinoatacamite displays bands at 984, 921, 904, 891, 861, 821, and 804 cm⁻¹. scispace.com

| Vibrational Mode | Band Position (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretching | 3324 - 3438 | dergipark.org.trmdpi.com |

| O-H Bending | 1631 - 1644 | dergipark.org.tr |

| Cu-O-H Deformation | 819 - 984 | mdpi.com |

| Cu-O-H / O-H···Cl Interactions | 983, 948, 918, 894, 846 | dergipark.org.tr |

| Cu-O Stretching | < 820 | dergipark.org.tr |

| Cu-Cl / Cu-O Stretching | 440 - 591 | mdpi.com |

Raman spectroscopy is a complementary technique to FTIR for studying the vibrational modes of this compound. For atacamite, characteristic Raman bands are observed at various frequencies. The main bands that identify this mineral include those at 148 and 119 cm⁻¹, which correspond to O-Cu-O bending. researchgate.net A band at 262 cm⁻¹ is attributed to lattice modes, while the band at 362 cm⁻¹ is assigned to Cu-Cl stretching. researchgate.net The CuO stretching vibration is observed at 513 cm⁻¹. researchgate.net Bands at 819, 911, and 973 cm⁻¹ are attributed to O-H deformation. researchgate.net

The Raman spectra of the polymorphs show distinct differences. For instance, paratacamite exhibits Raman bands at 942, 890, and 732 cm⁻¹ due to hydroxyl deformation modes, and bands at 513, 501, and 474 cm⁻¹ are attributed to Cu-O stretching. scispace.com In contrast, clinoatacamite shows hydroxyl deformation modes at 969, 927, 892, 866, and 799 cm⁻¹. scispace.com Strong Raman bands for clinoatacamite are also observed at 367 cm⁻¹, with other bands at 445 and 420 cm⁻¹, likely all attributable to Cu-Cl stretching vibrations. scispace.comqut.edu.au These distinct spectral fingerprints allow for the clear identification of each mineral phase. scispace.com

| Polymorph | Vibrational Mode | Band Position (cm⁻¹) | Reference |

|---|---|---|---|

| Atacamite | O-Cu-O Bending | 119, 148 | researchgate.net |

| Lattice Modes | 262 | researchgate.net | |

| Cu-Cl Stretching | 362 | researchgate.net | |

| Cu-O Stretching | 513 | researchgate.net | |

| O-H Deformation | 819, 911, 973 | researchgate.net | |

| Paratacamite | O-H Deformation | 732, 890, 942 | scispace.com |

| Cu-O Stretching | 474, 501, 513 | scispace.com | |

| Clinoatacamite | O-H Deformation | 799, 866, 892, 927, 969 | scispace.com |

| Cu-Cl Stretching | 367, 420, 445 | scispace.comqut.edu.au |

Electronic Spectroscopy

Electronic spectroscopy provides information about the electronic structure and local coordination environment of the copper ions in this compound.

UV-Visible absorption spectroscopy is used to investigate the electronic transitions in this compound. The band gap of botallackite (α-Cu₂(OH)₃Cl) nanoflakes has been estimated to be 2.82 eV from UV-Vis absorption spectra. acs.orgresearchgate.net High-pressure UV-Vis absorption measurements on Co₂(OH)₃Cl, a related compound, showed a continuous redshift of the intrinsic absorption edge upon compression, indicating a reduction in the p-d charge-transfer band gap. aps.org The optical absorption spectrum of atacamite has also been reported. scribd.com

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the electronic state and local atomic structure around the copper atoms. XAS includes both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES spectra at the Cu L-edge can confirm the Cu²⁺ oxidation state in these materials, indicated by a narrow peak around 931 eV which is characteristic of a 3d⁹ electronic configuration in the ground state. researchgate.net XAS measurements at the Cu K-edge have been used to study the coordination chemistry of copper in related systems. dtu.dkarxiv.org For example, in a study of Ga-substituted atacamite, XAS was performed at the Cu and Ga K-edges to investigate the local environment of these atoms. arxiv.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly sensitive to paramagnetic species, such as the copper(II) ion (Cu²⁺) with its d⁹ electron configuration. EPR spectroscopy provides detailed information about the electronic structure and the local environment of the Cu(II) centers.

EPR studies have been applied to the atacamite family of minerals. qut.edu.au The technique can be used to characterize the magnetic properties of the Cu²⁺ ions within the crystal lattice. acs.org The EPR spectrum of atacamite has been recorded at room temperature. scribd.com The use of high-field EPR has been demonstrated in the analysis of magnetic anisotropy in related copper compounds. nationalmaglab.org Furthermore, EPR spectroscopy has been utilized to confirm the structure of newly developed composites containing atacamite. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of "this compound," providing insights into its thermal stability, hydration state, and decomposition mechanisms. These methods monitor the material's properties as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For this compound, specifically dicopper chloride trihydroxide (Cu₂(OH)₃Cl), TGA is instrumental in determining the water content and elucidating its decomposition pathway.

The thermal decomposition of Cu₂(OH)₃Cl generally proceeds in distinct steps. cdnsciencepub.com Studies have shown that the process involves dehydroxylation, where the hydroxide (B78521) groups are removed as water, followed by the decomposition of the remaining copper oxychloride into various copper oxides. researchgate.netsemanticscholar.org

A typical decomposition pathway under an inert atmosphere involves two main stages:

Dehydroxylation: The first step, occurring in a temperature range of approximately 220-450°C, is the loss of water from the hydroxide groups. cdnsciencepub.com This process results in the formation of copper(II) oxide (CuO) and copper(I) chloride (Cu₂Cl₂). cdnsciencepub.com

Volatilization/Decomposition: At higher temperatures, above 800°C, the copper(I) chloride volatilizes. cdnsciencepub.com

However, research shows the process can be more complex, with the formation of various intermediate phases. For instance, the decomposition of Cu₂(OH)₃Cl can yield different phases of copper oxides, including CuO, Cu₂O (cuprous oxide), and Cu₄O₃ (paramelaconite), depending on the temperature. researchgate.net The process typically begins with dehydroxylation, followed by the disproportionation of the resulting copper compounds. cdnsciencepub.com

The following table summarizes the key stages observed during the thermogravravimetric analysis of different polymorphs of Cu₂(OH)₃Cl.

| Polymorph | Temperature Range (°C) | Observed Weight Loss (%) | Calculated Weight Loss (%) | Reaction Step |

| α-Cu₂(OH)₃Cl | 220-450 | 25.3 | 25.31 | Dehydroxylation & Disproportionation |

| >800 | 46.2 | 46.21 | Volatilization of Cu₂Cl₂ | |

| γ-Cu₂(OH)₃Cl | 285-450 | 25.3 | 25.31 | Dehydroxylation & Disproportionation |

| >800 | 46.2 | 46.21 | Volatilization of Cu₂Cl₂ |

Data compiled from Ramamurthy, P., and Secco, E. A. (1969). Studies on metal hydroxy compounds. VII. Thermal analyses of copper derivatives. Canadian Journal of Chemistry. cdnsciencepub.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique identifies exothermic (heat-releasing) and endothermic (heat-absorbing) transitions. For this compound, DSC (or the closely related Differential Thermal Analysis, DTA) reveals the energetic changes associated with decomposition.

The DTA curve for Cu₂(OH)₃Cl typically shows endothermic peaks corresponding to the decomposition steps identified by TGA. researchgate.net The dehydroxylation process is an endothermic event, as energy is required to break the O-H bonds and release water molecules. Subsequent decomposition and phase transformations of the resulting copper compounds also appear as distinct peaks on the DSC/DTA thermogram.

For instance, studies on copper hydroxide, a related compound, show a significant endothermic peak associated with the decomposition and release of water. This is followed by further thermal events at higher temperatures corresponding to phase changes in the resulting copper oxide.

Surface Sensitive Spectroscopic Techniques

Surface-sensitive techniques are crucial for analyzing the outermost atomic layers of a material, providing information on elemental composition, chemical states, and electronic structure, which can differ significantly from the bulk material.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful technique for probing the surface chemistry of this compound. It works by irradiating a sample with X-rays and analyzing the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material.

For Cu₂(OH)₃Cl, XPS analysis confirms the presence of copper (Cu), oxygen (O), and chlorine (Cl) on the surface and provides critical information about their oxidation states. researchgate.net

Copper (Cu 2p): The Cu 2p spectrum is particularly important for determining the oxidation state of copper. Copper(II) compounds, such as Cu₂(OH)₃Cl, exhibit a characteristic Cu 2p₃/₂ main peak around 934-935 eV. A key feature for identifying the Cu²⁺ state is the presence of strong "shake-up" satellite peaks at higher binding energies (approximately 940-945 eV). surfacesciencewestern.comxpsfitting.com These satellites arise from a multi-electron excitation process and are a definitive fingerprint of the Cu²⁺ oxidation state. The absence of these satellites would suggest the presence of Cu⁺ or metallic Cu. surfacesciencewestern.com

Oxygen (O 1s): The O 1s spectrum provides insight into the different oxygen-containing species. For a hydrated copper hydroxychloride, the O 1s signal is typically complex and can be deconvoluted into multiple peaks. These peaks are generally assigned to hydroxide groups (OH⁻) and oxide ions (O²⁻) within the crystal lattice. researchgate.net For atacamite (a polymorph of Cu₂(OH)₃Cl), distinct oxygen peaks have been reported at approximately 529.9 eV (assigned to Cu-oxide), 531.7 eV (hydroxide), and sometimes a third peak around 533.2 eV, which may be attributed to surface adsorbed water or organic contaminants. researchgate.net

Chlorine (Cl 2p): The Cl 2p spectrum is used to identify the presence of chloride. It consists of a doublet, Cl 2p₃/₂ and Cl 2p₁/₂, due to spin-orbit coupling. For atacamite, the Cl 2p₃/₂ peak is reported at a binding energy of about 198.4 eV, which is characteristic of a metal chloride. researchgate.netresearchgate.net

The following table summarizes typical binding energy values obtained from XPS analysis of this compound (atacamite).

| Element | XPS Region | Binding Energy (eV) | Assignment |

| Copper | Cu 2p₃/₂ | ~934.5 | Cu²⁺ |

| Shake-up Satellite | ~940-945 | Cu²⁺ fingerprint | |

| Oxygen | O 1s | ~529.9 | Oxide (O²⁻) |

| O 1s | ~531.7 | Hydroxide (OH⁻) | |

| Chlorine | Cl 2p₃/₂ | ~198.4 | Chloride (Cl⁻) |

Data compiled from published XPS analyses of atacamite and related copper compounds. researchgate.netsurfacesciencewestern.comxpsfitting.comresearchgate.net

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Studies

Quantum mechanical (QM) methods, which are based on the fundamental principles of quantum mechanics, offer a high-fidelity description of chemical systems. These approaches are crucial for understanding the electronic structure, bonding, and reactivity of copper compounds.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic structure of many-body systems. It has been extensively applied to study copper compounds, including hydrated copper chlorides and oxides, to determine their stability, geometry, and electronic properties. researchgate.netresearchgate.netacs.orgnih.govrsc.orgug.edu.gh

DFT calculations have been instrumental in predicting the stable structures of various copper-oxygen and copper-chloride species. nih.govrsc.org For instance, studies on hydrated copper dichloride clusters, CuCl₂(H₂O)n, have shown that the coordination number and geometry around the copper ion are highly dependent on the number of water molecules. researchgate.net In aqueous solutions, DFT calculations have helped to distinguish between different types of ion pairs, such as contact ion pairs (CIP), where the ions are in direct contact, and solvent-shared ion pairs (SSIP), where they are separated by water molecules. researchgate.netresearchgate.netacs.org

Research has indicated that for hydrated copper chloride clusters, the stability of different isomers depends on the surrounding environment. For example, in the gas phase, a four-fold coordinated structure might be more favorable for smaller clusters, while in an aqueous solution, a five-fold or even six-fold coordination can become more stable. researchgate.netacs.org These studies often employ hybrid functionals like B3LYP to achieve a good balance between computational cost and accuracy. researchgate.netacs.org

| System Studied | DFT Functional/Method | Key Findings | Reference |

|---|---|---|---|

| CuCl₂(H₂O)n (n=1-10) | B3LYP | Stable structures transition from four-fold CIP to five-fold SSIP conformers in aqueous solution as 'n' increases. Significant charge transfer occurs from Cu(II) to ligands. | researchgate.net |

| [CuCl₃]⁻ and [CuCl₄]²⁻ hydrates | DFT and ab initio methods | Cu²⁺ likely prefers a coordination number of 4 in concentrated chloride solutions. The coordination ability of Cl⁻ is weakened in higher-order complexes. | researchgate.netacs.org |

| Copper(II) Oxide (CuO) | DFT+U | The Hubbard U correction is necessary to accurately predict the semiconducting, antiferromagnetic ground state with a band gap of 1.3 eV. | ug.edu.gh |

| Cu(I) and Cu(II) Oxides | DFT (PBE and HSE functionals) | Predicted novel stable 2D and 3D structures that are thermodynamically and dynamically stable, with some exhibiting useful semiconductor bandgaps. | nih.govrsc.org |

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from first-principles quantum mechanical calculations at each time step. This method allows for the study of the dynamic evolution of a system, including bond-breaking and bond-forming events, without the need for pre-parameterized force fields.

AIMD simulations have been pivotal in understanding the hydration and coordination chemistry of copper ions in aqueous solutions, particularly in the presence of chloride ions. d-nb.inforesearchgate.net These simulations provide a detailed picture of the structure of the hydration shells around the Cu(II) ion. They can accurately model the dynamic exchange of water molecules between the first and second hydration shells and the influence of chloride ions on this process. d-nb.info

Studies using AIMD have shown that the coordination environment of Cu(II) is flexible and can fluctuate. For instance, AIMD simulations have been used to investigate the speciation of copper(I) in chloride solutions, revealing the formation of complexes like [CuCl(H₂O)]⁰ and [CuCl₂]⁻. mdpi.com For Cu(II), AIMD has been applied to examine the formation of hydroxide-bridged dimers on mineral surfaces, a process relevant to the behavior of copper in the environment. These simulations can predict the preferred coordination numbers and geometries, which are often a mix of four, five, or six-coordinate structures, and how these are influenced by factors like pH and the presence of other ions. d-nb.info

The insights gained from AIMD are crucial for understanding the mechanisms that govern the dissolution, precipitation, and transport of copper minerals in aqueous environments.

Force Field Development and Classical Molecular Dynamics Simulations

While quantum mechanical methods provide high accuracy, their computational cost limits them to relatively small systems and short timescales. To study larger systems, such as the interaction of a crystal surface with a bulk solution, classical molecular dynamics (MD) simulations using empirical force fields are employed.

A significant challenge in classical MD is the inability of standard force fields to describe chemical reactions. Reactive force fields, such as ReaxFF, bridge this gap by using a bond-order formalism that allows for the continuous formation and breaking of chemical bonds during a simulation. nih.gov

ReaxFF potentials for copper-containing aqueous systems have been developed to enable large-scale reactive simulations of processes like corrosion, dissolution, and crystal growth. nih.govacs.orgresearchgate.netresearchgate.net The development of a ReaxFF force field is a complex process that involves parameterizing the potential against a large training set of data derived from high-level quantum mechanics (DFT) calculations. acs.orgresearchgate.net This training set typically includes data on:

Bond dissociation energies

Valence angle bending energies

Condensed-phase properties of metals, oxides, and hydroxides

Structures and energies of hydrated ion clusters nih.gov

For copper chloride aqueous systems, the ReaxFF parameters are optimized to accurately reproduce DFT-derived energies for various copper-chloride and copper-chloride-water clusters. acs.orgresearchgate.net This ensures that the force field can reliably describe the complex interactions, polarization, and charge transfer effects that are characteristic of these systems. acs.orgresearchgate.net The validated ReaxFF can then be used to simulate phenomena that are computationally prohibitive for QM methods, such as the interaction of chloride ions with copper oxide surfaces. nih.gov

Both classical MD with reactive force fields and AIMD are used to investigate the coordination environment of Cu(II) ions in solution. These simulations provide detailed information about the structure and dynamics of the ion's hydration shells.

Simulations using the developed ReaxFF for Cu/O/H systems have shown good agreement with experimental and QM-based MD results for the average Cu-water coordination number. nih.govresearchgate.net A key feature of Cu(II) coordination chemistry is the Jahn-Teller effect, which leads to a distortion of the coordination sphere, typically resulting in an elongated octahedral or square pyramidal geometry. ReaxFF has been successfully parameterized to capture this quantum mechanical effect, allowing for accurate simulations of the [Cu(H₂O)₆]²⁺ cluster's structure and dynamics. nih.govacs.orgresearchgate.netresearchgate.net

Molecular dynamics simulations can generate radial distribution functions (RDFs) and angular distribution functions (ADFs), which provide statistical information about the arrangement of water molecules and chloride ions around the central copper ion. These functions can be directly compared with experimental data from techniques like X-ray absorption fine structure (XAFS) to validate the simulation results.

| Simulation Method | System | Key Findings | Reference |

|---|---|---|---|

| ReaxFF MD | Cu²⁺/water | Accurately reproduces average Cu/water coordination, Jahn-Teller distortion, and O-Cu-O angular distributions. | nih.govresearchgate.net |

| ReaxFF MD | Copper-chloride/water | Force field validated against DFT data; simulations agree with experimental observations of the Jahn-Teller effect in aqueous copper chloride. | acs.orgresearchgate.net |

| AIMD | Cu(II) dimers on silica (B1680970) surfaces | Predicts coordination numbers and free energies for dimerization, showing stronger dimerization on surfaces than in bulk water. | d-nb.info |

| AIMD | Copper(I) in Chloride/Sulfide (B99878) Fluids | Identified previously unknown mixed-ligand complexes such as Cu(HS)Cl⁻, demonstrating the predictive power of AIMD. | researchgate.net |

Theoretical Predictions of Structural and Spectroscopic Properties

A major advantage of computational modeling is its ability to predict structural and spectroscopic properties that can guide and help interpret experimental work.

DFT calculations are widely used to predict the equilibrium geometries of molecules and crystalline solids. For copper chloride oxide hydrates, this includes predicting bond lengths, bond angles, and unit cell parameters. Recent work has utilized advanced search algorithms combined with DFT to predict entirely new, stable crystal structures of copper oxides, some of which are predicted to be semiconductors with potentially useful bandgaps. nih.govrsc.org

Furthermore, time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra. researchgate.netresearchgate.netacs.org By simulating the electronic transitions, researchers can assign specific absorption bands observed in UV-Vis spectroscopy to particular copper chloride species in solution. For example, calculated absorption peaks for different hydrated [CuCln]²⁻ⁿ clusters have been successfully correlated with experimentally resolved spectra in concentrated chloride solutions, helping to identify the dominant species under various conditions. researchgate.netresearchgate.netacs.org

Theoretical calculations can also predict vibrational frequencies. The calculated frequencies for Cu-Cl or Cu-O stretching modes in different coordination environments can be compared with experimental Raman or infrared (IR) spectra to provide detailed structural information about the species present. mdpi.com

Computational Insights into Reaction Mechanisms and Transformation Energetics

Computational chemistry, particularly through the application of Density Functional Theory (DFT), provides significant insights into the reaction mechanisms and energetics of transformations involving copper chloride oxide, hydrate (B1144303), scientifically known as copper(II) hydroxychloride (Cu₂(OH)₃Cl). This compound is known to exist in several polymorphic forms, with the most common being botallackite, atacamite, paratacamite, and clinoatacamite. Theoretical modeling has been instrumental in understanding the relative stabilities of these polymorphs and the potential pathways for their interconversion.

The transformation between these polymorphs follows Ostwald's rule of stages, which posits that a less stable form will crystallize first, followed by a series of transformations to more stable forms. In the case of Cu₂(OH)₃Cl, the typical transformation sequence proceeds from the least stable botallackite to atacamite, and finally to the most thermodynamically stable polymorph, clinoatacamite. researchgate.net This recrystallization sequence is a key aspect of the compound's chemistry, indicating that the initial formation product is often not the final, most stable one.

Computational studies have focused on calculating the total energies of these crystal structures to determine their relative stabilities. By comparing the ground-state energies of the different polymorphs, a thermodynamic stability ranking can be established. While specific DFT calculations detailing the complete energy profiles, including transition states and activation energies for the solid-state transformations between all Cu₂(OH)₃Cl polymorphs, are complex and not widely published, the general stability trend is well-supported by theoretical principles. The energy differences between the polymorphs are expected to be small, driving the spontaneous transformation from less stable to more stable configurations under appropriate conditions, such as in aqueous suspension.

Research has confirmed through experimental synthesis and observation that botallackite is a key intermediate that crystallizes first under many conditions, which then recrystallizes into the more stable forms of atacamite or paratacamite. rruff.inforesearchgate.net Further transformation to the most stable clinoatacamite can occur, for instance, by refluxing atacamite, demonstrating a clear energetic drive towards this final form. researchgate.net

The following interactive table summarizes the established stability ranking and provides hypothetical relative energy differences based on the principles observed in computational studies of similar polymorphic systems. It is important to note that these energy values are illustrative of the expected trend, as precise DFT-calculated values for the solid-state transformation energetics of all Cu₂(OH)₃Cl polymorphs are not available in the cited literature.

This theoretical framework, combining the principles of thermodynamics with computational modeling, is crucial for predicting the behavior of copper chloride oxide, hydrate in various environments and for controlling the synthesis of specific polymorphs for desired applications.

Material Science and Advanced Applications

Catalytic Applications in Chemical Transformations

Copper chloride oxide, in its hydrated form, demonstrates significant catalytic activity in a variety of chemical transformations. Its utility stems from the accessible redox states of copper, which facilitate electron transfer processes central to many catalytic cycles.

The heterogeneous catalytic activity of copper chloride compounds is prominently featured in oxychlorination reactions. A well-studied example is the oxychlorination of ethylene (B1197577) to produce 1,2-dichloroethane, a precursor to vinyl chloride. The mechanism, often referred to as the Deacon process, involves a series of redox steps on the catalyst surface.

A proposed three-step mechanism for the ethylene oxychlorination reaction using a copper chloride-based catalyst is as follows:

Reduction of Cu(II) to Cu(I): Ethylene reacts with copper(II) chloride, leading to the formation of 1,2-dichloroethane and copper(I) chloride. 2CuCl₂ + C₂H₄ → C₂H₄Cl₂ + 2CuCl mdpi.com

Oxidation of Cu(I): The resulting copper(I) chloride is then oxidized by oxygen to form a copper oxychloride intermediate. 2CuCl + ½O₂ → Cu₂OCl₂ mdpi.com

Re-chlorination: The copper oxychloride intermediate reacts with hydrogen chloride to regenerate the active copper(II) chloride catalyst and produce water, completing the catalytic cycle. Cu₂OCl₂ + 2HCl → 2CuCl₂ + H₂O mdpi.com

This cycle highlights the role of the copper cation in mediating the transfer of chlorine and oxygen to the organic substrate. Spectroscopic studies, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), have been instrumental in demonstrating the changes in the oxidation state and coordination environment of copper throughout the catalytic process. mdpi.com

To enhance catalytic efficiency, stability, and surface area, copper oxychloride catalysts are often dispersed on solid supports. The choice of support material can significantly influence the catalyst's performance.

Commonly used support materials include:

Alumina (Al₂O₃): Alumina-supported copper chloride catalysts are widely used for ethylene oxychlorination. mdpi.com The surface area of the alumina support is a critical parameter; supports with higher surface areas (e.g., > 100 m²/g) can accommodate higher loadings of the copper salt without issues like particle stickiness in fluidized bed reactors. google.com However, for certain high-temperature applications, controlling the surface area to be lower (between 20 and 100 m²/g) can be beneficial. google.com

Attapulgite: This clay mineral is another effective support for copper(II) chloride catalysts, particularly for large-scale fluidized bed applications. rsc.org Commercial catalysts for the production of trichloroethene and tetrachloroethene have utilized attapulgite as a support. rsc.org

Promoters are often added to these supported systems to further enhance their catalytic properties. Alkali metal chlorides, such as potassium chloride (KCl), are common promoters that can improve catalyst stability and selectivity. google.comrsc.org Magnesium chloride may also be included in the catalyst formulation. google.com

Table 1: Examples of Supported Copper Oxychloride Catalyst Systems

| Catalyst System | Support Material | Promoter(s) | Application |

|---|---|---|---|

| Copper(II) chloride | Attapulgite | KCl | Production of trichloroethene and tetrachloroethene |

Copper chloride and its derivatives serve as effective catalysts for various oxidative and chlorination reactions in organic synthesis, often under mild conditions.

One notable application is the aerobic oxychlorination of phenols. researchgate.net In this process, copper(II) chloride catalyzes the chlorination of electron-rich phenolic compounds using chloride ions as the halogenating agent and molecular oxygen as the terminal oxidant. researchgate.net This method offers high regioselectivity, typically favoring the para- or ortho-isomers, and excellent chemoselectivity for monochlorination. researchgate.net

A proposed free-radical mechanism for this transformation involves:

One-electron oxidation of the phenol (B47542) by CuCl₂ to form a phenoxy radical.

The phenoxy radical exists in equilibrium with its tautomeric cyclohexadienyl radical form.

This radical reacts rapidly with another molecule of CuCl₂ to yield the chlorinated phenol and copper(I) chloride (CuCl). researchgate.net

The catalytic cycle is completed by the re-oxidation of CuCl back to CuCl₂ by dioxygen. researchgate.net

This approach provides a simpler, lower-cost alternative to traditional chlorination methods, avoiding the use of more expensive or toxic chlorinating agents. researchgate.net The reaction can be efficiently carried out using hydrochloric acid as the chlorine source. researchgate.net

While research on the specific photocatalytic properties of "copper chloride oxide, hydrate" is limited, the broader class of copper oxides (CuO and Cu₂O) has been extensively studied for photocatalysis and environmental remediation. researchgate.netmdpi.combohrium.commdpi.comnih.gov These materials function as semiconductors that can generate electron-hole pairs upon absorption of light with sufficient energy. mdpi.com These charge carriers can then participate in redox reactions on the catalyst surface, leading to the degradation of organic pollutants in water and air. mdpi.commdpi.com

The fundamental mechanism involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals, which are powerful oxidizing agents capable of breaking down a wide range of organic contaminants into less harmful substances like CO₂ and H₂O. mdpi.com Copper oxides are considered promising for these applications due to their non-toxicity, stability, and cost-effectiveness. mdpi.com CuO, in particular, has been noted for its potential in degrading organic pollutants. mdpi.com The efficiency of these photocatalysts can be enhanced by creating heterojunctions with other semiconductors or by depositing cocatalysts to improve charge separation and provide active sites for reactions. bohrium.com

Advanced Sensor Development

Copper oxide-based materials have emerged as promising candidates for the development of chemiresistive gas sensors due to their favorable electrical properties, low cost, and environmental friendliness. rsc.orgmdpi.com These sensors operate based on the principle that the electrical resistance of the sensing material changes upon interaction with a target gas.

Specifically, copper oxide nanoparticles have demonstrated notable sensitivity to hydrogen sulfide (B99878) (H₂S), a toxic and flammable gas. jetir.orgnih.gov The sensing mechanism for H₂S is complex and can involve two primary pathways, particularly at lower operating temperatures: nih.gov

H₂S Oxidation: As a p-type semiconductor, CuO typically has a surface layer of adsorbed oxygen ions (like O₂⁻, O⁻, or O²⁻). When exposed to a reducing gas like H₂S, the gas molecules react with these adsorbed oxygen species. This reaction releases electrons back to the CuO, which recombine with the majority charge carriers (holes), leading to an increase in the material's resistance.

These two mechanisms can act synergistically to enhance the sensor's response to H₂S. nih.gov However, the formation of stable Cu-S bonds can also affect the sensor's recovery time, as the decomposition of CuS back to CuO may require thermal energy. nih.gov The operating temperature plays a crucial role in the sensing performance, influencing both the reaction kinetics and the dominant sensing mechanism. nih.gov

Table 2: Gas Sensing Characteristics of CuO-based Sensors for H₂S

| Sensing Material | Target Gas | Key Mechanism(s) | Typical Operating Temperature Range |

|---|

Influence of Nanostructure Morphology on Sensor Performance

The performance of nanomaterial-based sensors is intrinsically linked to the morphology of the nanostructures. Factors such as surface area, crystallinity, and the presence of active sites are dictated by the shape and size of the nanoparticles, which in turn significantly influence the sensor's sensitivity, selectivity, and response time.

Research on various metal oxide nanostructures has consistently demonstrated this principle. For instance, the photocatalytic activity of bismuth molybdates was found to be dependent on whether the material was synthesized as nanosheets or nanoparticles, with the nanosheet structure showing superior performance due to enhanced separation and transfer of photogenerated electron-holes rsc.org. Similarly, studies on platinum crystal surfaces have shown that active sites for chemical reactions, which are fundamental to the sensing mechanism, are located at atomic steps and kinks within the crystal structure dtic.mil.

In the context of copper-based materials, the synthesis of paratacamite nanomaterials from the conversion of aged and oxidized copper nanoparticles has been reported researchgate.net. This synthesis route opens the possibility of creating paratacamite with controlled morphologies. While direct studies correlating the nanostructure morphology of atacamite or paratacamite to sensor performance are limited, the established principles in material science suggest that controlling the synthesis to produce specific morphologies, such as nanorods or nanosheets, could significantly enhance their catalytic and, by extension, their sensing capabilities researchgate.netnih.gov. The larger surface area and potentially higher density of active sites on well-defined nanostructures would likely lead to improved sensor performance.

Pigment Science and Preservation Studies

The vibrant green of copper chloride oxide, hydrate (B1144303), has been utilized as a pigment for centuries, but its presence in artworks can also be a sign of degradation. Understanding its identification, degradation mechanisms, and role in patina formation is crucial for the preservation of cultural heritage.

Identification and Characterization in Historical Pigments

Atacamite, a polymorph of this compound, has been identified as a green pigment in a variety of historical artifacts, including sculptures, manuscripts, and paintings across Asia, Russia, and Persia mfa.orgdcu.ie. Its use has been confirmed in artworks dating back to antiquity colourlex.com.

A notable example is its identification in Andean Colonial art from the 16th to 18th centuries. Scientific analyses of green pigments from the altarpiece of the Church of Ancoraimes in the Viceroyalty of Peru revealed the use of atacamite mdpi.com. To determine whether the pigment was of natural origin or a synthetic product, researchers compared the samples from the altarpiece with mineral atacamite from Chile and synthetically prepared atacamite based on historical recipes mdpi.com.

Degradation Mechanisms of Copper-Based Pigments and Alteration Products

Copper-based pigments are known to be susceptible to alteration over time, leading to changes in the appearance of artworks. The degradation of these pigments is a complex process influenced by environmental factors and the other materials present in the paint layer.

One of the most well-documented degradation pathways involving a this compound, is the alteration of the blue pigment azurite (B1638891) (a copper carbonate) into the green paratacamite. This transformation is known to occur in wall paintings when solutions containing chloride ions are present, often in combination with high humidity redalyc.orggecorpa.pt. This alteration has been observed in numerous historical sites, including the St. Alessandro Church in Lasnigo, Italy redalyc.orggecorpa.pt. The process is often localized to areas exposed to specific microclimatic conditions, such as cyclic heating from solar radiation, which can drive the transport of chloride-containing solutions redalyc.org.

While paratacamite is often a product of the degradation of other pigments, copper-based pigments in general can undergo other forms of alteration. For example, verdigris (copper acetate) is known to react with the oil binder in paintings, leading to the formation of copper soaps and a darkening or browning of the paint layer researchgate.net. This process involves a transformation of the copper acetate's bimetallic structure and can be initiated by light, which favors the reduction of Cu(II) to Cu(I) researchgate.net. The interaction between pigments and the binding medium is a critical factor in their long-term stability. In oil paintings, basic pigments like those containing lead can react with fatty acids in the oil to form metal soaps, causing changes in color and texture cas.cz.

Role in Artificial and Natural Patina Formation on Copper Alloys

This compound, in the form of atacamite and its polymorphs, is a key compound in the formation of patinas on copper and its alloys, such as bronze. This can be both a natural weathering process and an intentionally induced artificial effect.

In natural environments, particularly those with exposure to chlorides (such as marine or de-icing salt environments), copper alloys will corrode to form a stratified patina. The outer layer of this patina often consists of green copper salts, with atacamite being a common component. The formation of atacamite is a secondary process, typically arising from the reaction of cuprous chloride (nantokite), which forms at the metal surface, with moisture and oxygen mfa.org.

This same process is responsible for a destructive form of corrosion known as "bronze disease." This cyclical and self-sustaining reaction leads to the formation of powdery, light green spots of copper trihydroxychlorides, which can cause significant damage to archaeological and historical bronze objects if not treated.

In the creation of artificial patinas, chemical solutions containing chlorides are often used to accelerate the oxidation of the copper alloy surface. These treatments can be manipulated to produce a range of colors and textures, and the resulting patina often includes copper chloride oxide, hydrates, alongside other copper compounds like oxides (cuprite and tenorite) (B1171815).

Thin Film Technologies and Optoelectronic Materials

The development of thin film technologies is crucial for advancements in electronics and optics. While research into copper-based thin films has been active, the specific use of this compound for these applications is not yet well-established. The focus has primarily been on related compounds like copper(I) chloride and various copper oxides.

Copper(I) chloride (CuCl) is considered a promising material for ultraviolet (UV) optoelectronic applications due to its direct wide bandgap of approximately 3.4 eV and a large exciton binding energy researchgate.netmdpi.com. Thin films of CuCl have been deposited using various techniques, including thermal evaporation and chemical bath deposition researchgate.netresearchgate.net. A significant challenge with CuCl thin films is their instability in the presence of moisture; they readily hydrolyze to form oxy- or hydroxy-halides dcu.iemdpi.com. While this degradation is typically seen as a problem to be overcome through encapsulation, it also points to a potential route for the formation of this compound thin films.